molecular formula C14H10F6N2 B1298469 2,2'-Bis(trifluoromethyl)benzidine CAS No. 341-58-2

2,2'-Bis(trifluoromethyl)benzidine

Cat. No. B1298469
CAS RN: 341-58-2
M. Wt: 320.23 g/mol
InChI Key: NVKGJHAQGWCWDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2,2'-Bis(trifluoromethyl)benzidine" is not directly mentioned in the provided papers. However, the papers discuss various fluorinated aromatic compounds and their synthesis, properties, and applications, which can provide insights into the characteristics one might expect from 2,2'-Bis(trifluoromethyl)benzidine. These compounds generally exhibit high thermal stability, good solubility in organic solvents, and unique electronic properties due to the presence of trifluoromethyl groups 10.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves nucleophilic aromatic substitution reactions, as seen in the preparation of a novel fluorinated bis(ether amine) monomer used to synthesize a series of fluorinated polyimides . Similarly, the synthesis of a novel fluorinated aromatic diamine monomer, 9FTPBA, was achieved by coupling a trifluoromethyl-substituted acetophenone with a nitrophenyl ether, followed by reduction . These methods suggest that the synthesis of 2,2'-Bis(trifluoromethyl)benzidine could potentially involve similar strategies, such as nucleophilic aromatic substitution and subsequent reduction steps.

Molecular Structure Analysis

The molecular structures of fluorinated aromatic compounds are often characterized by X-ray crystallography, which reveals details such as bond angles and planarity. For instance, the molecular structure of a bipyridyl ligand complexed with silver(I) triflate showed a planar ligand with a linear N-Ag-N angle, indicating a good fit for the cation . This structural information is crucial for understanding how the molecular geometry of 2,2'-Bis(trifluoromethyl)benzidine might influence its reactivity and complexation behavior.

Chemical Reactions Analysis

Fluorinated aromatic compounds participate in various chemical reactions, including dehydrative condensation catalyzed by 2,4-bis(trifluoromethyl)phenylboronic acid . The presence of trifluoromethyl groups can influence the reactivity and selectivity of these compounds. For example, the introduction of two trifluoromethyl groups to a perylene tetracarboxylic bis(benzimidazole) derivative led to regioisomers with distinct optical properties . This suggests that the chemical reactivity of 2,2'-Bis(trifluoromethyl)benzidine would be similarly affected by its trifluoromethyl substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are significantly impacted by the presence of trifluoromethyl groups. These compounds typically exhibit high thermal stability, with decomposition temperatures often above 500°C, and glass transition temperatures ranging from the mid-200s to 300°C 10. They also tend to have low dielectric constants and moisture absorptions, making them suitable for electronic applications 10. The optical properties, such as UV-visible absorption cutoff wavelengths, are also influenced by the degree of fluorination 10. These properties suggest that 2,2'-Bis(trifluoromethyl)benzidine would likely share similar characteristics, including high thermal stability and potential utility in electronic materials.

Scientific Research Applications

Synthesis and Properties of Fluorinated Polyimides

Researchers have explored the synthesis of new polyimides using derivatives of 2,2'-Bis(trifluoromethyl)benzidine. These polyimides exhibit unique thermal, mechanical, and electrical properties, making them promising materials for electronic applications due to their low dielectric constant, moisture absorption, and coefficient of thermal expansion, along with high thermal stability (Feiring, Auman, & Wonchoba, 1993).

Development of Transparent Aromatic Polyimides

Another study focused on synthesizing transparent polyimides with high refractive indices and small birefringences. These were made using derivatives of 2,2'-Bis(trifluoromethyl)benzidine and showed good thermomechanical stabilities, making them suitable for optical applications (Tapaswi et al., 2015).

Use in Sensing Applications

Bis(Salysylaldehyde) Benzidine, derived from 2,2'-Bis(trifluoromethyl)benzidine, was developed as an active fluorescent sensor for Cu2+ in water solutions. This indicates its potential in environmental monitoring and water quality assessment (Saleh & Kafi, 2017).

Photoluminescent Properties

The photoluminescent properties of N, N' Bis(2-Hydroxy Benzylidene) Benzidine, a derivative of 2,2'-Bis(trifluoromethyl)benzidine, have been studied. These properties are crucial for applications in organic electronics and photonics (Saleh & Kafi, 2017).

Synthesis of Novel Organic Pigments

Research has also been conducted on the synthesis of nonmutagenic benzidine analogs, which include derivatives of 2,2'-Bis(trifluoromethyl)benzidine. These compounds are used in the design of novel nonmutagenic colorants for various industrial applications (Hinks et al., 2000).

Copolymers for Electronic Applications

A study on the synthesis of polyimide copolymers using 2,2'-Bis(trifluoromethyl)benzidine revealed their potential in electronic applications due to their improved thermal properties and optical transparency (Lee et al., 2016).

Electrochromic Conducting Polymers

Benzidine derivatives are also used in the synthesis of electrochromic conducting polymers, demonstrating applications in smart window technologies and electronic displays (Sotzing et al., 1996).

Detection of Environmental Toxins

Bis-diazotized benzidine, a derivative, has been employed as a sensitive spray reagent for detecting environmental toxins like zearalenone in agricultural samples (Malaiyandi et al., 1976).

Safety And Hazards

TFMB is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed and causes serious eye irritation . It is a highly toxic and potentially carcinogenic compound that poses a significant risk to human health .

Future Directions

The market for TFMB is projected to experience significant growth in the coming years. The increasing demand for dyes and pigments in various industrial sectors such as textiles, paints and coatings, and plastics is the major factor driving the market growth .

properties

IUPAC Name

4-[4-amino-2-(trifluoromethyl)phenyl]-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F6N2/c15-13(16,17)11-5-7(21)1-3-9(11)10-4-2-8(22)6-12(10)14(18,19)20/h1-6H,21-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKGJHAQGWCWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)C2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348007
Record name 2,2'-Bis(trifluoromethyl)benzidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Bis(trifluoromethyl)benzidine

CAS RN

341-58-2
Record name 2,2'-Bis(trifluoromethyl)benzidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Biphenyl]-4,4'-diamine, 2,2'-bis(trifluoromethyl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Stannous chloride dihydrate (8 g) was added to a solution of 2,2'-bis(trifluoromethyl)-4,4'-dinitro-1,1'-biphenyl (1.9 g) in 5 ml of ethanol. Concentrated hydrochloric acid (12 ml) was added carefully to the mixture while stirring at room temperature. The mixture was refluxed overnight and the ethanol was removed. Water was added to the residue and it was made basic with 20% sodium hydroxide solution. The resulting white precipitate was collected by filtration, washed with water, dried and then extracted in a Soxhlet flask with acetone for four hours. Removal of acetone gave a white residue, 2,2'-bis(trifluoromethyl)-4,4'-diamino-1,1'-biphenyl, ##STR7## which was recrystallized from chloroform-hexane to give 1.2 g (74% yield) of short white needles, m.p. 185°-186° C.
[Compound]
Name
Stannous chloride dihydrate
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A hydrogenation bottle was charged with 40.0 g of 2,2′-bis(trifluoromethyl)-4,4′-dinitrobiphenyl, 0.6 g of 5% palladium on activated carbon and 200 ml of ethyl acetate. The bottle was secured on a Parr hydrogenation apparatus, flushed five times with hydrogen, and then pressurized with hydrogen to 56 psi. The pressure was maintained, and the vessel was agitated for several hours. After the reaction mixture was filtered and about 200 ml of hexanes were added. The crystals that formed were filtered to afford 30.2 g (90%) of product.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Bis(trifluoromethyl)benzidine
Reactant of Route 2
Reactant of Route 2
2,2'-Bis(trifluoromethyl)benzidine
Reactant of Route 3
Reactant of Route 3
2,2'-Bis(trifluoromethyl)benzidine
Reactant of Route 4
Reactant of Route 4
2,2'-Bis(trifluoromethyl)benzidine
Reactant of Route 5
Reactant of Route 5
2,2'-Bis(trifluoromethyl)benzidine
Reactant of Route 6
Reactant of Route 6
2,2'-Bis(trifluoromethyl)benzidine

Citations

For This Compound
585
Citations
J He, S Liu, D Chen, G Wang… - Journal of Applied …, 2022 - Wiley Online Library
Melamine formaldehyde fiber is widely used in various fields because of its excellent heat resistance and flame‐retardant properties. In this study, melamine and paraformaldehyde are …
Number of citations: 1 onlinelibrary.wiley.com
Y Xu, M Zhang, Y Pang, T Zheng, C Tian, Z Wang… - European Polymer …, 2023 - Elsevier
Colorless polyimide (CPI) copolymers were synthesized by one-step or two-step methods, using 2,2′-bis(trifluoromethyl)benzidine (TFMB), 2,2′,3,3′-biphenyltetracarboxylic …
Number of citations: 1 www.sciencedirect.com
AE Feiring, BC Auman, ER Wonchoba - Macromolecules, 1993 - ACS Publications
New polyimides have been prepared from 2, 2'-bis (fluoroalkoxy) benzidinesand several dianhydrides. The new diamines, with fluoroalkoxy groups OCF3, OCF2CF2H, and …
Number of citations: 168 pubs.acs.org
P Lv, Z Dong, X Dai, Y Zhao, X Qiu - RSC advances, 2017 - pubs.rsc.org
Low-dielectric polyimide (PI) nanofoams were prepared by introducing nanopores into the PI matrix containing fluorine groups. The nanopores were formed by thermolysis of the …
Number of citations: 33 pubs.rsc.org
G Song, C Chen, X Wang, J Yao - Polymer, 2019 - Elsevier
To investigate the effect of introducing 2,2′-dichloro substituted biphenyl linkage into the polymer backbones on the properties of polyimides (PI), 2,2′-dichloro-4,4′,5,5′-…
Number of citations: 23 www.sciencedirect.com
T Byun, SJ Kim, SY Kim - Polymer, 2022 - Elsevier
Transparent and soluble poly(amide-imide)s (PAIs) with high dimensional stability were synthesized from the monomer consisting of a dibenzodioxin skeleton. The diimide-dicarboxylic …
Number of citations: 3 www.sciencedirect.com
H Jang, HW Jang, AY Kim, JH Youk - Fibers and Polymers, 2020 - Springer
Two series of partially bio-based colorless and transparent poly(amide-imide)s (CPAIs) derived from bio-based 2,5-furandicarboxylic acid (FDCA) were synthesized by a two-step …
Number of citations: 7 link.springer.com
M Alvarado, II Harruna - International Journal of Polymer Analysis …, 2005 - Taylor & Francis
Polyamic acids and polyimides were synthesized by the polycondensation of bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride with 1,4-phenylenediamine, 1,3-…
Number of citations: 5 www.tandfonline.com
E Vaccaro - 2000 - ui.adsabs.harvard.edu
Phenolic and quinonoid compounds are widely studied in biological sciences because of their ability to chelate heavy metals like iron and copper and recently have found new …
Number of citations: 1 ui.adsabs.harvard.edu
I Rozhanskii, K Goto - ando-cap.mac.titech.ac.jp
2, 2', 3, 3'-Biphenyltetracarboxylic dianhydride (i-BPDA) was suggested as a monomer for the synthesis of soluble polyimides with keeping high thermal stability, and an efficientmethod …
Number of citations: 2 www.ando-cap.mac.titech.ac.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.